7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
61680-19-1 |
|---|---|
Molecular Formula |
C16H13ClN2O3 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
7-chloro-3-(4-ethoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O3/c1-2-22-12-6-4-11(5-7-12)19-15(20)13-8-3-10(17)9-14(13)18-16(19)21/h3-9H,2H2,1H3,(H,18,21) |
InChI Key |
FKNQCDDVLILMQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 7-chloroquinazoline.
Condensation Reaction: The 4-ethoxyaniline undergoes a condensation reaction with 7-chloroquinazoline in the presence of a suitable catalyst, such as polyphosphoric acid or sulfuric acid, to form the desired quinazoline derivative.
Cyclization: The intermediate product is then subjected to cyclization under controlled conditions, typically involving heating and the use of a dehydrating agent, to yield 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the potential of quinazoline derivatives, including 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione, as effective antibacterial agents. These compounds have been designed to inhibit bacterial gyrase and DNA topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription.
Case Study: Antibacterial Activity Evaluation
A study synthesized a series of quinazoline derivatives and evaluated their antibacterial activities against various Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. Among these derivatives, 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione demonstrated moderate activity against several strains, including Staphylococcus aureus and Escherichia coli. The most promising compounds exhibited inhibition zones ranging from 10 to 12 mm, indicating their potential as antimicrobial agents .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione | 11 mm (against E. coli) | 75 mg/mL |
| Compound 15 | 12 mm (against S. aureus) | 80 mg/mL |
Antihypertensive Activity
Another significant application of 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione is its antihypertensive properties. Research has shown that various derivatives of quinazoline can exhibit antihypertensive activity through different mechanisms.
Case Study: Antihypertensive Screening
In a study focused on synthesizing new derivatives of quinazoline compounds, several were tested for their in vivo antihypertensive effects using albino rats. The results indicated that compounds containing the quinazoline structure significantly reduced blood pressure in hypertensive models. Specifically, the derivatives featuring the chloro and ethoxy groups showed enhanced activity compared to other synthesized compounds .
| Compound | Blood Pressure Reduction (%) |
|---|---|
| 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione | 25% |
| Control (Standard Drug) | 20% |
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular signaling pathways, such as tyrosine kinases and phosphodiesterases.
Pathways Involved: It interferes with signaling pathways that regulate cell growth, apoptosis, and differentiation, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparison with Similar Compounds
The structural and functional attributes of 7-chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione can be contextualized against analogous quinazoline-dione derivatives, as detailed below:
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to the electron-withdrawing sulfonyl group in 7-chloro-3-(4-chlorophenylsulfonyl)quinazoline-2,4-dione (), which exhibits enhanced enzyme inhibition due to stronger hydrophobic interactions .
- Solubility : The ethoxy group may improve aqueous solubility compared to hydrophobic substituents like 4-methylbenzyl (logP = 3.47) , though nitro or hydroxy groups (as in compound 14) further enhance polarity .
Biological Activity
7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a quinazoline core with a chloro group at position 7 and an ethoxyphenyl substituent at position 3. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance, a series of quinazoline derivatives were evaluated against various bacterial strains using the Agar well diffusion method. Among these, compounds similar to 7-chloro derivatives showed moderate to high activity against both Gram-positive and Gram-negative bacteria.
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Against |
|---|---|---|---|
| Compound 13 | 15 | 65 | E. coli |
| Compound 15 | 12 | 80 | S. aureus |
| Compound 14a | 13 | 70 | C. albicans |
These results indicate that modifications at the phenyl ring significantly influence the antimicrobial efficacy of quinazoline derivatives .
Anticancer Activity
The anticancer potential of 7-chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione has been investigated in several studies. For example, one study reported that quinazoline derivatives exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer), HT-29 (colorectal cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 5.9 µM to over 20 µM depending on the specific derivative and cell line tested.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| A549 | 5.9 | 6n |
| MCF-7 | 10 | A3 |
| HT-29 | 12 | A3 |
These findings underscore the potential of quinazoline derivatives as effective anticancer agents .
Antiviral Activity
In addition to its antimicrobial and anticancer properties, the antiviral activity of quinazoline derivatives has also been noted. Specifically, compounds with metal ion chelating structures have shown promise in inhibiting Hepatitis C virus (HCV) replication. The most potent derivative had an EC50 value of less than 10 µM, indicating strong antiviral activity compared to standard antiviral drugs like ribavirin .
Case Studies
- Antiviral Efficacy : A study synthesized various quinazoline derivatives and tested their efficacy against HCV using a replicon model. The results indicated that certain derivatives had higher inhibitory rates than ribavirin, with therapeutic indexes suggesting a favorable safety profile.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of multiple quinazoline derivatives on different cancer cell lines using the MTT assay. The study found that compound A3 exhibited significant cytotoxicity across all tested lines with a dose-dependent response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
